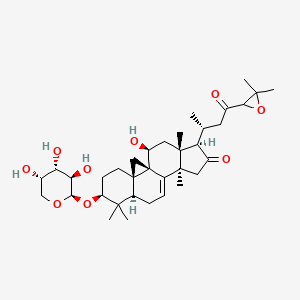![molecular formula C13H12F2N2O3 B13919758 Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an ethyl ester group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of suitable catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(difluoromethoxy)phenylimidazole-4-carboxylate
- Methyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
- Ethyl 3-[2-(trifluoromethoxy)phenyl]imidazole-4-carboxylate
Uniqueness
This compound is unique due to the presence of the difluoromethoxy group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.
Propiedades
Fórmula molecular |
C13H12F2N2O3 |
|---|---|
Peso molecular |
282.24 g/mol |
Nombre IUPAC |
ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-19-12(18)10-7-16-8-17(10)9-5-3-4-6-11(9)20-13(14)15/h3-8,13H,2H2,1H3 |
Clave InChI |
BTPQPRXQEYUWIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=CN1C2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


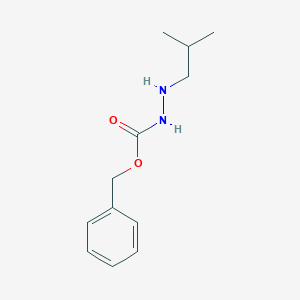
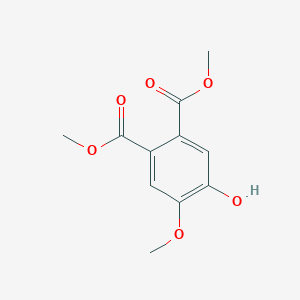
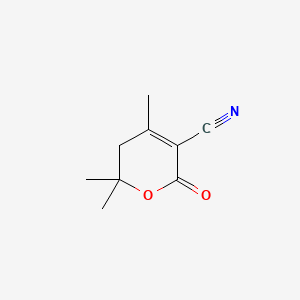
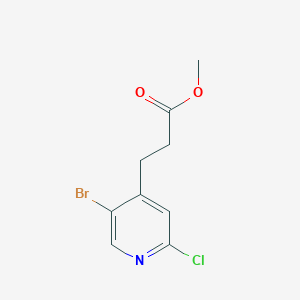
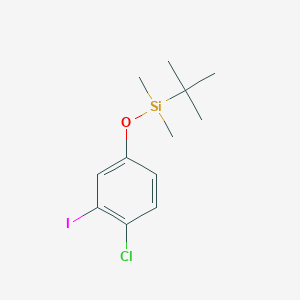


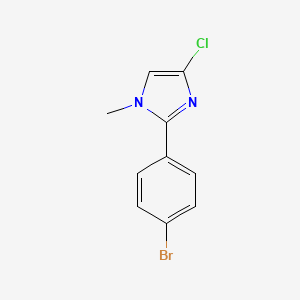
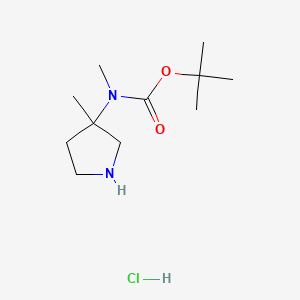


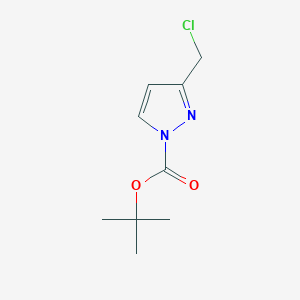
![6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13919744.png)
